molecular formula C12H9N3OS2 B6021988 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one

2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one

Cat. No. B6021988
M. Wt: 275.4 g/mol
InChI Key: YULCUMBOJUSBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is a compound with a molecular formula of C13H9N3OS2. It is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis and cell cycle arrest in cancer cells, as well as to suppress the activity of certain transcription factors involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, as well as to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, as well as to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is its potent antitumor activity against a variety of cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial effects, which could have potential therapeutic applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one. One area of focus could be on improving the solubility of this compound in aqueous solutions, which could make it more practical for in vivo applications. Another area of research could be on identifying the specific enzymes and transcription factors targeted by this compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one has been reported in several studies. One of the most commonly used methods involves the reaction of 4-phenyl-2-aminothiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to form the final compound. Other methods have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Several studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor effects, this compound has also been found to exhibit anti-inflammatory and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to suppress the activity of certain enzymes involved in inflammation. It has also been found to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

properties

IUPAC Name

(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-10-7-18-12(14-10)15-11-13-9(6-17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULCUMBOJUSBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=NC(=CS2)C3=CC=CC=C3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\C2=NC(=CS2)C3=CC=CC=C3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.